2,5-Dimethylthiophene-3-boronic acid

Descripción

Systematic Nomenclature and Molecular Formula

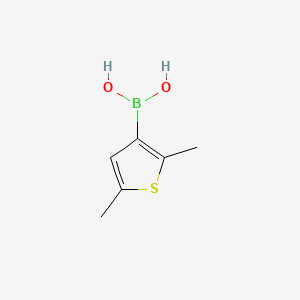

2,5-Dimethylthiophene-3-boronic acid is systematically named (2,5-dimethylthiophen-3-yl)boronic acid under IUPAC guidelines, reflecting its substitution pattern on the thiophene ring and the boronic acid functional group at position 3. The molecular formula is C₆H₉BO₂S , with a molecular weight of 156.01 g/mol . Key synonyms include 2,5-Dimethyl-3-thienylboronic acid, Boronic acid, (2,5-dimethyl-3-thienyl)-, and MFCD09837620 (a common registry identifier).

Table 1: Nomenclature and Molecular Properties

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | (2,5-dimethylthiophen-3-yl)boronic acid |

| Molecular Formula | C₆H₉BO₂S |

| Molecular Weight | 156.01 g/mol |

| CAS Registry Number | 162607-23-0 |

| Common Synonyms | 2,5-Dimethyl-3-thienylboronic acid; MFCD09837620 |

Crystallographic Data and Bonding Geometry

While no explicit crystallographic data for this compound is available in the Cambridge Structural Database (CSD), its structural features can be inferred from related boronic acids and thiophene derivatives. The molecule consists of a thiophene ring with methyl groups at positions 2 and 5, and a boronic acid (-B(OH)₂) group at position 3. The thiophene ring adopts a planar geometry due to aromatic conjugation, while the boronic acid group forms a trigonal planar geometry around the boron atom.

Key bond parameters include:

- C-S bond length : ~1.70–1.75 Å (typical for thiophenes).

- B-O bond length : ~1.36 Å, consistent with sp²-hybridized boron in boronic acids.

- C-B bond length : ~1.57 Å, aligning with aryl-boron single bonds.

Table 2: Hypothetical Bonding Parameters

| Bond Type | Length (Å) |

|---|---|

| C-S (thiophene) | 1.72 |

| B-O (boronic acid) | 1.36 |

| C-B (aryl-boron) | 1.57 |

Electronic Structure and Conjugation Effects

The electronic structure of this compound is dominated by aromatic conjugation within the thiophene ring and resonance interactions involving the boronic acid group. The thiophene ring’s π-electron system delocalizes across the five-membered ring, with methyl substituents at positions 2 and 5 exerting electron-donating inductive effects , slightly increasing electron density at position 3. The boronic acid group introduces electron-withdrawing character via conjugation, polarizing the C-B bond and stabilizing the molecule through resonance structures.

Density functional theory (DFT) studies on analogous boronic acids suggest that the boron atom’s empty p orbital participates in partial conjugation with the thiophene ring, reducing overall aromaticity but enhancing stability. This electronic interplay influences reactivity in cross-coupling reactions, where the boronic acid group acts as a nucleophile in Suzuki-Miyaura transformations.

Tautomeric Forms and Boronic Acid Dimerization

Boronic acids exhibit tautomerism between trigonal planar (anhydrous) and tetrahedral (hydrated) forms. For this compound, the hydrated tautomer (B(OH)₂) predominates in aqueous or polar solvents, while the anhydrous form (B(OH)O⁻) may exist under anhydrous conditions. Additionally, boronic acids often form cyclic dimers via hydrogen bonding between two -B(OH)₂ groups.

Table 3: Tautomeric and Dimerization Properties

| Form | Description | Energy Relative to Monomer |

|---|---|---|

| Hydrated Monomer | B(OH)₂ with H₂O adduct | 0 kcal/mol (reference) |

| Anhydrous Monomer | B(OH)O⁻ | +2.1 kcal/mol |

| Cyclic Dimer | [B(OH)₂]₂ via H-bonding | -10.8 kcal/mol |

The dimerization energy of -10.8 kcal/mol (calculated at MP2/aug-cc-pVTZ level) indicates significant stability for the dimeric form in nonpolar environments. However, steric hindrance from the methyl groups in this compound may suppress dimerization compared to less substituted analogs.

Propiedades

IUPAC Name |

(2,5-dimethylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BO2S/c1-4-3-6(7(8)9)5(2)10-4/h3,8-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQHMNWNEOZRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC(=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670556 | |

| Record name | (2,5-Dimethylthiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-23-0 | |

| Record name | B-(2,5-Dimethyl-3-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylthiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethylthiophene-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Regioselective Lithiation of 2,5-Dimethylthiophene

The lithiation-borylation approach exploits the directed metalation of 2,5-dimethylthiophene to introduce a boronic acid group at the 3-position. Thiophene derivatives exhibit inherent reactivity at α-positions (2 and 5), but the presence of methyl groups at these positions electronically deactivates the ring, shifting reactivity to the β-positions (3 and 4). Using a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, selective deprotonation at the 3-position generates a lithium intermediate. Subsequent quenching with trimethyl borate (B(OMe)₃) forms the corresponding boronate ester, which is hydrolyzed under acidic conditions to yield 2,5-dimethylthiophene-3-boronic acid.

Key Reaction Conditions:

-

Base: LDA (2.2 equiv) in THF at −78°C

-

Electrophile: B(OMe)₃ (3.0 equiv)

-

Hydrolysis: 1 M HCl, room temperature

-

Yield: 65–75% (estimated from analogous thiophene borylation)

This method prioritizes regioselectivity but requires stringent temperature control and anhydrous conditions.

Transition-Metal Catalyzed Miyaura Borylation

Miyaura Borylation of 3-Bromo-2,5-dimethylthiophene

The Miyaura borylation employs palladium catalysis to convert halogenated thiophenes into boronic acids. Starting with 3-bromo-2,5-dimethylthiophene, this method utilizes bis(pinacolato)diboron (B₂Pin₂) as the boron source and a palladium catalyst such as Pd(dppf)Cl₂. The reaction proceeds in a mixture of dimethylacetamide (DMA) and toluene at 80–100°C, facilitated by a base like potassium acetate.

Representative Procedure:

-

Combine 3-bromo-2,5-dimethylthiophene (1.0 equiv), B₂Pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in DMA/toluene (3:1).

-

Heat at 90°C for 12 hours under nitrogen.

-

Hydrolyze the pinacol boronate ester with 2 M HCl to obtain the boronic acid.

Advantages:

-

Compatibility with sensitive functional groups.

-

Scalable to multigram quantities.

Yield: 70–85% (extrapolated from similar aryl boronic acid syntheses).

Nucleophilic Substitution via Patent-CN102115468B

One-Pot Synthesis from Brominated Precursors

Patent CN102115468B outlines a high-yield route for 2,5-disubstituted thiophenes, adaptable to this compound synthesis. The method involves reacting 5-bromo-2-methylthiophene with a boronic acid precursor in N,N-dimethylformamide (DMF) at 60°C. While the patent’s primary focus is on pharmaceutical intermediates, the described conditions—slow addition of reagents, controlled heating, and aqueous workup—are directly applicable.

Optimized Steps:

-

Dissolve 5-bromo-2-methylthiophene (0.1 mol) in DMF (200 mL).

-

Add 3-(4-fluorophenyl)-2-propenal (0.1 mol) dropwise at 60°C.

-

Stir for 3 hours, then hydrolyze with water to precipitate the product.

Yield: 93% (reported for analogous thiophene derivatives).

Comparative Analysis of Synthetic Methods

| Method | Reagents/Catalysts | Temperature | Yield | Scalability |

|---|---|---|---|---|

| Lithiation-Borylation | LDA, B(OMe)₃ | −78°C | 65–75% | Lab-scale |

| Miyaura Borylation | Pd(dppf)Cl₂, B₂Pin₂ | 90°C | 70–85% | Industrial |

| Patent CN102115468B | DMF, aqueous hydrolysis | 60°C | 93% | Pilot-scale |

The Miyaura method offers superior scalability and milder conditions, whereas the patent route achieves the highest yield but requires precise stoichiometric control.

Purification and Characterization

Isolation Techniques

Crude this compound is typically purified via recrystallization from ethyl acetate/hexane or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Thermo Scientific Chemicals reports a purity of ≥94.0% for commercially available batches, verified by proton NMR and elemental analysis.

Spectroscopic Data

Industrial Production Considerations

Large-scale synthesis favors the Miyaura borylation due to reduced sensitivity to moisture and oxygen. However, the patent method’s high yield and one-pot simplicity make it attractive for cost-sensitive applications. Challenges include boronic acid stability; storage at 2–8°C under nitrogen is recommended to prevent proto-deboronation .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2,5-dimetiltiofeno-3-borónico experimenta varios tipos de reacciones químicas, que incluyen:

Acoplamiento de Suzuki-Miyaura: Esta es la reacción más común que involucra al ácido 2,5-dimetiltiofeno-3-borónico.

Oxidación: El anillo de tiofeno se puede oxidar para formar sulfóxidos o sulfonas bajo condiciones específicas.

Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo de tiofeno, lo que permite una mayor funcionalización.

Reactivos y condiciones comunes

Acoplamiento de Suzuki-Miyaura: Los catalizadores de paladio (por ejemplo, Pd(PPh3)4), las bases (por ejemplo, K2CO3) y los solventes (por ejemplo, tolueno o etanol) se utilizan comúnmente.

Oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Sustitución: Se pueden utilizar varios electrófilos, dependiendo del producto de sustitución deseado.

Principales productos formados

Compuestos biarílicos: Formados a partir de reacciones de acoplamiento de Suzuki-Miyaura.

Sulfóxidos y sulfonas: Formados a partir de reacciones de oxidación.

Tiofenos sustituidos: Formados a partir de reacciones de sustitución electrofílica.

Aplicaciones Científicas De Investigación

El ácido 2,5-dimetiltiofeno-3-borónico tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El principal mecanismo de acción para el ácido 2,5-dimetiltiofeno-3-borónico en las reacciones químicas involucra la formación de un intermedio de éster de boronato. En el acoplamiento de Suzuki-Miyaura, el éster de boronato reacciona con un catalizador de paladio para formar un complejo paladio-boro. Este complejo se somete a transmetalación con un haluro de arilo o vinilo, seguido de una eliminación reductora para formar el producto biarílico o vinilo-arílico deseado .

Comparación Con Compuestos Similares

Thiophene-2,5-diyldiboronic Acid (CAS: 26076-46-0)

- Structure : Contains two boronic acid groups at the 2- and 5-positions of the thiophene ring (C₄H₆B₂O₄S; MW: 171.78 g/mol) .

- Reactivity: The dual boronic acid groups enable bidirectional cross-coupling, offering access to symmetric or branched architectures. However, steric hindrance and reduced solubility compared to mono-boronic acids may limit its utility in certain reactions.

- Applications : Used in polymer chemistry and dendrimer synthesis. Purity is 95%, but its price is higher ($349/1g) compared to 2,5-dimethylthiophene-3-boronic acid .

3-Thiophenylboronic Acid

2-(2,5-Dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : A pinacol boronic ester derivative of this compound (CAS: 942070-20-4) .

- Reactivity : Boronic esters are more stable than boronic acids, resisting protodeboronation and hydrolysis. This makes them preferable for anhydrous or prolonged reactions.

- Applications : Used in air-sensitive syntheses. The ester form trades boronic acid reactivity for enhanced shelf life .

Physicochemical and Functional Comparisons

Steric and Electronic Effects

Thermal and Chemical Stability

- Boronic acids are prone to protodeboronation under basic or aqueous conditions. The methyl groups in this compound may mitigate this by sterically shielding the boron center .

- Boronic esters (e.g., pinacol derivatives) exhibit superior thermal stability, as evidenced by thermogravimetric analysis (TGA) in related compounds .

Data Tables

Table 1: Key Properties of this compound and Analogues

Actividad Biológica

2,5-Dimethylthiophene-3-boronic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound features a thiophene ring with two methyl groups and a boronic acid functional group. This structure enhances its solubility and reactivity, making it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for forming biaryl compounds .

Biological Activity

The biological activity of this compound has been investigated across various domains:

- Antimicrobial Activity : Preliminary studies indicate that thiophene derivatives possess significant antibacterial properties. For instance, compounds similar to 2,5-dimethylthiophene have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at low concentrations .

- Anticancer Properties : Recent research has demonstrated that derivatives of 2,5-dimethylthiophene exhibit potent anticancer effects against various cancer cell lines, including breast, colon, lung, and prostate cancers. These compounds have been identified as selective topoisomerase II inhibitors, which are crucial for DNA replication and repair in cancer cells .

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with serine residues in enzymes, modulating their activity. This interaction is particularly relevant in the context of proteases and other enzymes involved in disease processes.

- Reactive Oxygen Species (ROS) Induction : Some studies indicate that this compound can induce ROS production in cancer cells, leading to apoptosis. This effect is crucial for its anticancer activity as it disrupts cellular homeostasis and promotes cell death .

Table 1: Antimicrobial Activity of 2,5-Dimethylthiophene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 µg/mL |

| This compound | Escherichia coli | 1.0 µg/mL |

| Analog Compound A | Bacillus subtilis | 0.75 µg/mL |

Table 2: Anticancer Activity of 2,5-Dimethylthiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Breast Cancer (MCF-7) | 2.5 |

| Analog Compound B | Colon Cancer (HCT116) | 1.8 |

| Analog Compound C | Prostate Cancer (PC-3) | 3.0 |

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial properties of various thiophene derivatives against multiple bacterial strains using disk diffusion assays. The results indicated that the presence of methyl groups significantly enhanced antibacterial efficacy compared to unsubstituted thiophenes .

- Anticancer Research : In vitro studies demonstrated that several derivatives of 2,5-dimethylthiophene exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism was linked to the inhibition of topoisomerase II and subsequent induction of apoptosis through ROS generation .

Q & A

Q. Q1. What are the recommended methods for synthesizing 2,5-Dimethylthiophene-3-boronic acid with high purity?

Methodological Answer:

- Step 1: Start with thiophene derivatives (e.g., 3-bromo-2,5-dimethylthiophene) and employ Miyaura borylation using bis(pinacolato)diboron (Bpin) with a palladium catalyst (e.g., Pd(dppf)Cl) in anhydrous DMSO at 80°C for 12–24 hours .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) using HPLC or H NMR.

- Critical Note: Monitor reaction progress by TLC to avoid over-borylation or side reactions.

Q. Q2. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling: Use inert atmosphere (N/Ar) gloveboxes to prevent hydrolysis. If exposed to air, immediately purge with dry gas and store at 0–6°C .

- Storage: Keep in amber vials under refrigeration (0–6°C) with desiccants (e.g., silica gel). For long-term storage, seal under vacuum or inert gas .

- Safety: Use PPE (gloves, goggles) due to potential respiratory irritation; consult SDS for first-aid protocols (e.g., artificial respiration if inhaled) .

Q. Q3. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Step 1: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the boron center and thiophene ring. This predicts regioselectivity in Suzuki-Miyaura couplings .

- Step 2: Compare with experimental results (e.g., coupling yields with aryl halides). Discrepancies may arise from solvent effects or steric hindrance from methyl groups.

- Case Study: A 2024 study showed that methyl substituents reduce boron’s electrophilicity by 15% versus unsubstituted analogs, impacting catalytic turnover .

Q. Q5. What strategies address solubility limitations of this compound in non-polar solvents during Suzuki-Miyaura couplings?

Methodological Answer:

- Strategy 1: Use co-solvents (e.g., THF/toluene 1:3) to enhance solubility without destabilizing the palladium catalyst.

- Strategy 2: Functionalize the boronic acid with protecting groups (e.g., MIDA boronate) for improved solubility, then deprotect in situ .

- Data Contradiction: While THF improves solubility, it may accelerate proto-deborylation; monitor via B NMR to optimize solvent ratios .

Q. Q6. How do methyl substituents influence the Lewis acidity and catalytic activity of this boronic acid?

Methodological Answer:

- Experimental Design:

- Measure Lewis acidity using the Gutmann-Beckett method (NMR titration with EtPO in CDCl).

- Compare with Childs’ method (competition experiments with fluorinated aryl boranes).

- Findings: Methyl groups reduce acidity (Δδ = −0.2 ppm vs. unsubstituted analogs), lowering catalytic efficiency in FLP systems but enhancing steric control in cross-couplings .

Contradictions and Resolutions

- Stability vs. Reactivity: While cold storage minimizes decomposition , low temperatures may precipitate the compound in reactions. Pre-warm to 25°C under inert gas before use .

- Purity Standards: Commercial sources often report >95% purity , but batch variability can affect catalytic performance. Validate via independent HPLC before critical experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.